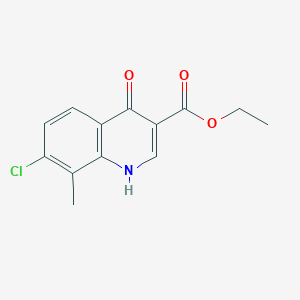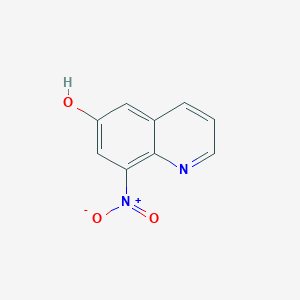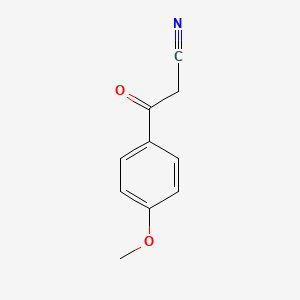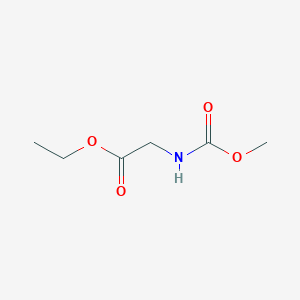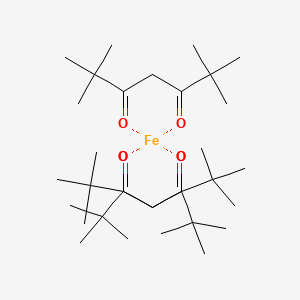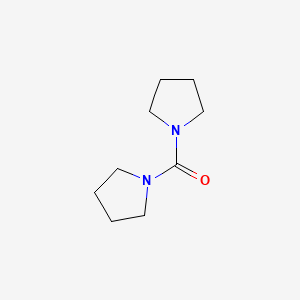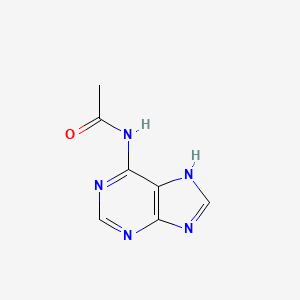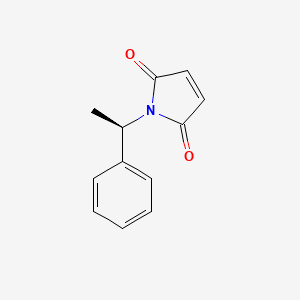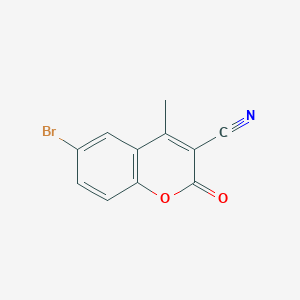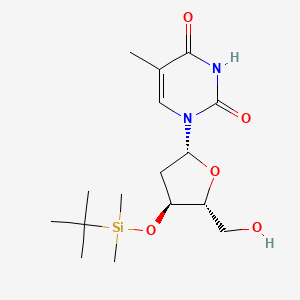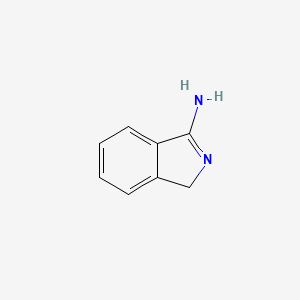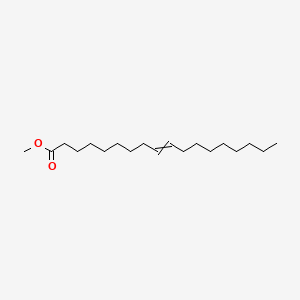
エライジン酸メチル
概要
説明
Methyl elaidate, also known as elaidic acid methyl ester or methyl trans-9-octadecenoate, is a trans fatty acid ester. It is derived from elaidic acid, which is the trans isomer of oleic acid. Methyl elaidate is commonly used in various industrial applications and scientific research due to its unique chemical properties.
科学的研究の応用
Methyl elaidate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: Methyl elaidate is studied for its effects on cellular metabolism and membrane fluidity.
Industry: It is used in the production of biodiesel and as a lubricant additive.
作用機序
Target of Action
Methyl elaidate, also known as Elaidic acid methyl ester or Methyl trans-9-octadecenoate , is a fatty acid methyl ester characterized by its trans-configuration double bond
Biochemical Pathways
Methyl elaidate may influence several biochemical pathways. For instance, a study has shown that trans fatty acids, including elaidate, can alter the metabolism of lipids in HepG2 cells . .
Result of Action
It has been suggested that trans fatty acids like elaidate could induce stress in cells . More research is needed to understand the specific effects of Methyl elaidate on cellular processes.
生化学分析
Biochemical Properties
Methyl elaidate is known to interact with various enzymes, proteins, and other biomoleculesIt is known that the pathogenic effects of TFAs have been attributed to biochemical alterations in cholesterol metabolism and structural changes in biomembranes .
Cellular Effects
Methyl elaidate has been shown to affect the global DNA methylation profile of cultured cells . It induces a biphasic effect on global DNA methylation in THP-1 cells, i.e., hypermethylation in the 1–50 μM concentration range, followed by hypomethylation up to the 200 μM dose . It also induces a pro-inflammatory and adipogenic transcriptional profile .
Molecular Mechanism
The molecular mechanism of action of methyl elaidate is complex and involves several biochemical pathways. It is known to affect the global DNA methylation profile of cells, which can lead to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, methyl elaidate has been observed to have long-term effects on cellular function. For example, it has been shown to induce global DNA hypermethylation in cell culture and in mice, suggesting that it may exert long-term effects on the epigenome following exposure .
Dosage Effects in Animal Models
The effects of methyl elaidate have been studied in animal models, particularly in the context of maternal exposure. Maternal supplementation of methyl elaidate in utero or via breast milk induced global adipose tissue DNA hypermethylation in the progeny, detectable postnatally at the age of 3 months .
Metabolic Pathways
It is known that TFAs, including methyl elaidate, have been linked to pathologies such as cardiovascular disease, diabetes, and obesity, suggesting that they may interact with key metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: Methyl elaidate can be synthesized through the esterification of elaidic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, methyl elaidate is produced by the hydrogenation of vegetable oils, followed by transesterification. The hydrogenation process converts unsaturated fatty acids to their trans isomers, and the subsequent transesterification with methanol yields methyl elaidate.
Types of Reactions:
Oxidation: Methyl elaidate can undergo oxidation reactions, leading to the formation of various oxidation products such as aldehydes, ketones, and carboxylic acids.
Reduction: It can be reduced to its corresponding saturated ester, methyl stearate, using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Methyl elaidate can participate in substitution reactions, particularly at the double bond, where halogenation or hydrohalogenation can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Methyl stearate.
Substitution: Halogenated methyl elaidate derivatives.
類似化合物との比較
Methyl oleate: The cis isomer of methyl elaidate, commonly found in natural fats and oils.
Methyl linoleate: An ester of linoleic acid, another unsaturated fatty acid.
Methyl stearate: The saturated ester counterpart of methyl elaidate.
Uniqueness: Methyl elaidate is unique due to its trans configuration, which imparts different physical and chemical properties compared to its cis isomer, methyl oleate. The trans configuration results in a more linear structure, affecting its melting point and reactivity. This makes methyl elaidate particularly useful in studies related to trans fatty acids and their impact on health.
特性
IUPAC Name |
methyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYPVFESGNLHU-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062435, DTXSID40883778 | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11343 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1937-62-8, 67762-38-3, 2462-84-2 | |
| Record name | Methyl elaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl elaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl elaidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action is still under investigation, in silico studies suggest that methyl elaidate can bind to the active sites of both Bax and MDM2 proteins. [] Bax is a pro-apoptotic protein, meaning it promotes programmed cell death. MDM2, on the other hand, inhibits p53, a tumor suppressor protein that can trigger apoptosis. [] Therefore, by binding to Bax and MDM2, methyl elaidate could potentially activate the apoptotic pathway in cancer cells and inhibit their growth.
A: * Molecular formula: C19H36O2* Molecular weight: 296.49 g/mol* Spectroscopic Data: Methyl elaidate shows a distinct infrared absorption band at 10.3 µm due to the C-H deformation around the trans double bond. [] This characteristic peak is used for its quantification in mixtures using infrared spectroscopy.
A: Molecular docking simulations have been employed to investigate the binding interactions of methyl elaidate with target proteins like Bax and MDM2. [] These simulations provide insights into the potential binding affinities and modes of interaction. Further computational studies, such as molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling, could offer a deeper understanding of its pharmacological properties.
A: The trans configuration of the double bond in methyl elaidate significantly influences its reactivity and biological activity compared to its cis isomer, methyl oleate. [, , ] For instance, methyl elaidate exhibits different hydrogenation behavior and interaction with enzymes compared to methyl oleate. [, ] Furthermore, the presence of the methyl ester group is crucial for its biological activity, as evidenced by the lack of stimulatory effects observed with methyl elaidate compared to elaidic acid on the Ca2+-ATPase enzyme. []
A: Early research on methyl elaidate focused on understanding its role in lipid metabolism and comparing its properties with its cis isomer, methyl oleate. [, ] Studies investigated its absorption, distribution, and potential for hydrogenation in vivo. [, ] More recently, research has explored its potential as an anticancer agent due to its observed interactions with proteins involved in apoptosis. []
A: Methyl elaidate's applications extend beyond the biomedical field. As a FAME, it plays a role in food science and renewable energy research. Its presence in partially hydrogenated vegetable oils and its impact on the properties of biodiesel are active research areas. [, , ] Furthermore, its use as a model compound in catalysis research highlights its relevance in chemical sciences. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


